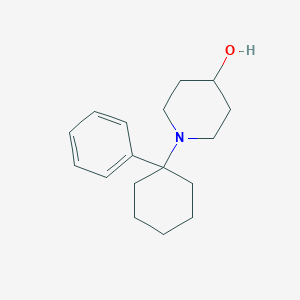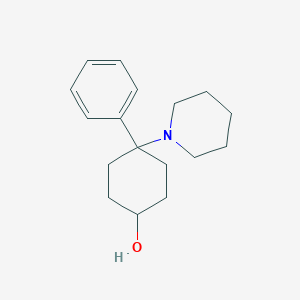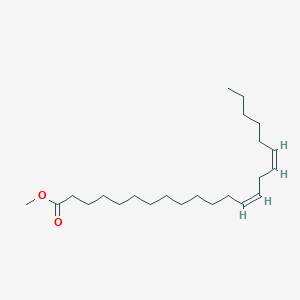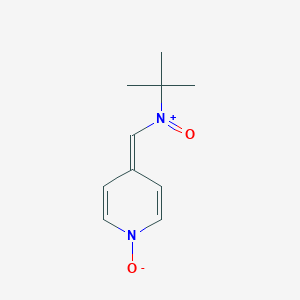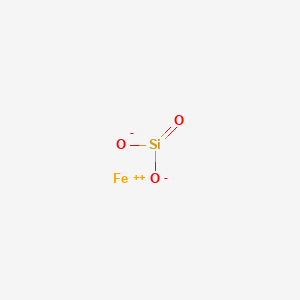
dioxido(oxo)silane;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
dioxido(oxo)silane;iron(2+) is a chemical compound that consists of silicic acid and iron in a 1:2 ratio. This compound is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. Silicic acid is a weak acid that contains silicon, oxygen, and hydrogen, while iron(2++) refers to iron in its +2 oxidation state.
准备方法
Synthetic Routes and Reaction Conditions
dioxido(oxo)silane;iron(2+) can be synthesized through the reaction of silicic acid with iron(2++) salts under controlled conditions. One common method involves dissolving silicic acid in water to form an aqueous solution, followed by the addition of an iron(2++) salt, such as iron(2++) chloride or iron(2++) sulfate. The reaction is typically carried out at room temperature with constant stirring to ensure complete mixing of the reactants. The resulting product is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of silicic acid (H4SiO4), iron(2++) salt (1:2) may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process. The final product is typically subjected to purification steps, such as filtration and drying, to remove any impurities and obtain a high-purity compound.
化学反应分析
Types of Reactions
dioxido(oxo)silane;iron(2+) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of both silicic acid and iron(2++) in the compound.
Common Reagents and Conditions
Oxidation Reactions: In the presence of oxidizing agents, such as hydrogen peroxide or potassium permanganate, the iron(2++) in the compound can be oxidized to iron(3++), resulting in the formation of iron(3++) salts.
Reduction Reactions: Reducing agents, such as sodium borohydride or hydrazine, can reduce the iron(2++) in the compound to its metallic state, leading to the formation of elemental iron.
Substitution Reactions: The silicic acid component of the compound can participate in substitution reactions with other acids or bases, resulting in the formation of different silicic acid derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(3++) salts, while reduction reactions can produce elemental iron. Substitution reactions can result in various silicic acid derivatives with different functional groups.
科学研究应用
dioxido(oxo)silane;iron(2+) has a wide range of scientific research applications due to its unique properties and reactivity. Some of the key applications include:
Chemistry: The compound is used as a precursor for the synthesis of other silicon and iron-containing compounds. It is also employed in catalysis and as a reagent in various chemical reactions.
Biology: In biological research, silicic acid (H4SiO4), iron(2++) salt (1:2) is studied for its potential role in biomineralization processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use in drug delivery systems and as a contrast agent in medical imaging.
Industry: dioxido(oxo)silane;iron(2+) is used in the production of advanced materials, such as ceramics and composites, due to its unique properties and ability to form stable structures.
作用机制
The mechanism of action of silicic acid (H4SiO4), iron(2++) salt (1:2) involves its interactions with various molecular targets and pathways. The silicic acid component can interact with hydroxyl groups and other functional groups in biological molecules, while the iron(2++) component can participate in redox reactions and coordinate with ligands. These interactions can influence various biochemical processes, such as enzyme activity, signal transduction, and cellular metabolism.
相似化合物的比较
dioxido(oxo)silane;iron(2+) can be compared with other similar compounds, such as:
Silicic acid (H4SiO4), zinc salt (12): This compound contains zinc instead of iron and has different chemical and physical properties.
Silicic acid (H4SiO4), calcium salt (12): This compound contains calcium and is used in different applications, such as in the production of calcium silicate materials.
Silicic acid (H4SiO4), nickel salt (12): This compound contains nickel and is studied for its potential use in catalysis and material science.
The uniqueness of silicic acid (H4SiO4), iron(2++) salt (1:2) lies in its combination of silicic acid and iron(2++), which imparts specific properties and reactivity that are distinct from other similar compounds.
属性
CAS 编号 |
10179-73-4 |
|---|---|
分子式 |
FeO3Si |
分子量 |
131.93 g/mol |
IUPAC 名称 |
dioxido(oxo)silane;iron(2+) |
InChI |
InChI=1S/Fe.O3Si/c;1-4(2)3/q+2;-2 |
InChI 键 |
FODLPBMIZWWYLG-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Fe+2] |
规范 SMILES |
[O-][Si](=O)[O-].[Fe+2] |
Key on ui other cas no. |
13478-48-3 10179-73-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



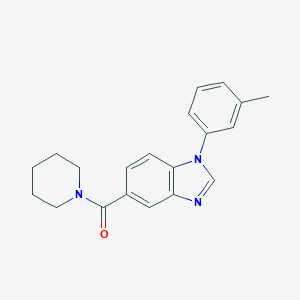
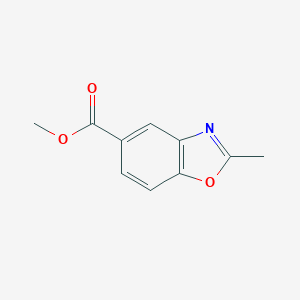
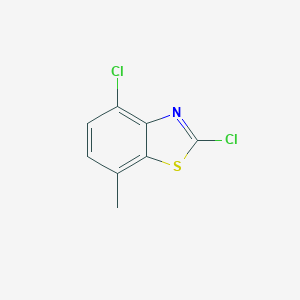
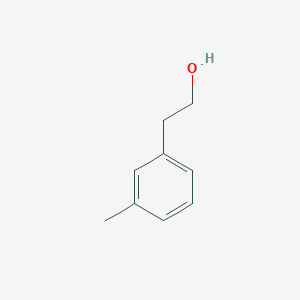
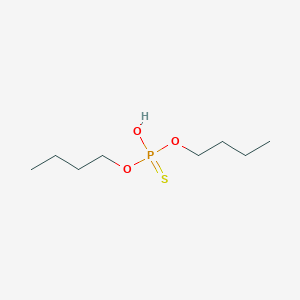
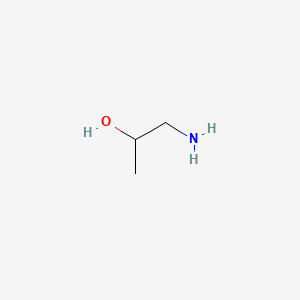
![2-[(17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B162771.png)

